molecular formula C24H20Cl3N5OS B12463474 2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- CAS No. 294653-17-1

2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-

Cat. No.: B12463474
CAS No.: 294653-17-1
M. Wt: 532.9 g/mol
InChI Key: JUOLCLNTCNALHM-UHFFFAOYSA-N
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Description

(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, diazenyl, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is:

    Formation of the diazenyl intermediate: This step involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a phenyl group to form the diazenyl intermediate.

    Introduction of the carbamothioyl group: The diazenyl intermediate is then reacted with thiourea to introduce the carbamothioyl group.

    Formation of the trichloroethylamine intermediate: This step involves the reaction of trichloroacetonitrile with ammonia to form trichloroethylamine.

    Final coupling reaction: The trichloroethylamine intermediate is then coupled with the diazenyl-carbamothioyl intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and diazenyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation products: Phenyl ketones, nitroso compounds.

    Reduction products: Amines.

    Substitution products: Substituted amines or thiols.

Scientific Research Applications

(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide: Unique due to its combination of phenyl, trichloro, diazenyl, and carbamothioyl groups.

    (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamoyl)amino]ethyl}prop-2-enamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

    (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide: Similar structure but with different substituents on the phenyl ring.

Uniqueness

The uniqueness of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

294653-17-1

Molecular Formula

C24H20Cl3N5OS

Molecular Weight

532.9 g/mol

IUPAC Name

3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]prop-2-enamide

InChI

InChI=1S/C24H20Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-16,22H,(H,29,33)(H2,28,30,34)

InChI Key

JUOLCLNTCNALHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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